5-Ethynyl-3-methyl-1,2-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-3-methyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYABJXNBQICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethynyl Thiazole Derivatives
General Approaches to Thiazole (B1198619) and Isothiazole (B42339) Ring Construction
The formation of the thiazole and isothiazole ring systems is a foundational step in the synthesis of the target compound. Thiazoles (1,3-thiazoles) and isothiazoles (1,2-thiazoles) are structural isomers, and while some synthetic methods overlap, many are specific to one isomer. bepls.comchemrevlett.com
The construction of the isothiazole ring fundamentally involves the formation of new carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds through the cyclization of acyclic precursors. These methods assemble the ring from components that provide the necessary carbon, nitrogen, and sulfur atoms.
A variety of strategies have been developed for this purpose:
Three-Component Reactions : Methods that combine three different starting materials in a single pot have been developed for isothiazole synthesis. For instance, the reaction of enaminoesters, fluorodibromoiamides or esters, and elemental sulfur can produce isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org
Cycloaddition Reactions : 1,3-dipolar cycloaddition is a powerful tool for forming five-membered rings. The cycloaddition of a nitrile sulfide (B99878) with an alkyne, such as dimethyl acetylenedicarboxylate, can yield a substituted isothiazole derivative. medwinpublishers.com
Base-Promoted Cycloadditions : Alkynyl oxime ethers can undergo a base-promoted demethoxylative cycloaddition with a sulfur source, like sodium sulfide (Na₂S), to furnish the isothiazole ring. This method offers excellent tolerance for various functional groups. organic-chemistry.org
From β-Ketodithioesters : An operationally simple synthesis of 3,5-disubstituted isothiazoles can be achieved from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297). This metal-free [4+1] annulation proceeds through a cascade of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds. organic-chemistry.org
The Hantzsch thiazole synthesis is one of the most traditional and widely recognized methods for the synthesis of the thiazole (1,3-thiazole) ring. bepls.commdpi.comencyclopedia.pubnih.gov The classic approach involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group, such as thiourea, thioamides, or thiosemicarbazides. encyclopedia.pubnih.gov
The general mechanism proceeds via alkylation of the sulfur atom of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pub
| Reactant 1 | Reactant 2 | Product Type | Reference |
| α-Haloketone | Thioamide | 2,4,5-Trisubstituted Thiazole | nih.gov |
| α-Haloketone | Thiourea | 2-Amino-4,5-disubstituted Thiazole | nih.govorganic-chemistry.org |
| α-Haloester | Thiourea | 2-Amino-4-hydroxy-thiazole derivative | nih.gov |
Modern variants of the Hantzsch synthesis focus on improving reaction conditions and efficiency. These include the use of green and reusable catalysts, such as silica-supported tungstosilisic acid, and the application of microwave or ultrasonic irradiation to accelerate the reaction and improve yields. bepls.commdpi.com
It is critical to note that the Hantzsch synthesis and its variants predominantly yield 1,3-thiazoles. Therefore, this methodology is not a direct route to the 1,2-isothiazole core of 5-Ethynyl-3-methyl-1,2-thiazole but is a cornerstone in the broader synthesis of thiazole-containing compounds. nih.gov
Modern synthetic chemistry has increasingly turned to transition-metal catalysis, particularly with palladium, to construct heterocyclic rings with high precision. snnu.edu.cnmdpi.com Palladium-catalyzed C-H functionalization allows for the direct conversion of C-H bonds into new C-C, C-N, or C-S bonds, streamlining synthetic pathways. nih.gov
These methods can be applied to the formation of the isothiazole ring itself. Intramolecular C-H functionalization is a powerful strategy where a palladium catalyst facilitates the cyclization of a suitably designed linear precursor. nih.gov For example, a substrate containing an aryl group and a thioamide moiety can undergo a palladium-catalyzed intramolecular C-S bond formation via C-H activation to form a benzothiazole (B30560). acs.org While this specific example leads to a fused ring system, the underlying principle of forming a C-S or N-S bond via directed C-H activation is applicable to the synthesis of monocyclic isothiazole cores. These reactions often proceed through a catalytic cycle involving a palladacycle intermediate. nih.gov
Introduction of Ethynyl (B1212043) Moieties onto Thiazole and Isothiazole Cores
Once the isothiazole ring is formed, the next critical step is the introduction of the ethynyl group at the C-5 position. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.
The Sonogashira coupling is a highly effective and widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
This methodology is directly applicable to the ethynylation of isothiazoles. A halogenated isothiazole, such as 5-bromo-3-methyl-1,2-thiazole, can be coupled with a protected or terminal alkyne (like trimethylsilylacetylene) under Sonogashira conditions. The palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide facilitate the coupling, leading to the formation of the desired 5-ethynylisothiazole derivative.
A study on the regioselective coupling of dihalo-isothiazoles demonstrated the successful application of Sonogashira coupling to produce 3-halo-5-ethynylisothiazole derivatives, confirming the utility of this reaction for installing alkynyl groups onto the isothiazole scaffold. nih.gov
Regioselectivity—the control of where a reaction occurs on a molecule with multiple potential reaction sites—is paramount in multi-step synthesis. For a molecule like 3-methylisothiazole, ethynylation could potentially occur at the C-4 or C-5 position. To ensure the ethynyl group is introduced exclusively at the C-5 position, a strategy involving a pre-functionalized starting material is employed.
The most common approach is to use a halogen atom as a "handle" for the cross-coupling reaction. By starting with a 5-halo-3-methyl-1,2-thiazole (where the halogen is bromine or iodine), the Sonogashira coupling reaction will proceed specifically at the C-5 position, replacing the halogen atom with the ethynyl group.
The inherent reactivity differences of the positions on the isothiazole ring can also be exploited. Research has shown that in dihalogenated isothiazoles, such as 3,5-dibromoisothiazole-4-carbonitrile, palladium-catalyzed coupling reactions like the Stille and Sonogashira couplings occur with high regioselectivity at the C-5 position. nih.gov The C-5 position is more reactive than the C-3 position in these reactions, allowing for the selective functionalization of C-5 while leaving the halogen at C-3 untouched. nih.gov This difference in reactivity provides a powerful tool for the controlled, regioselective synthesis of 5-substituted isothiazoles.
Multi-Component Reactions and Sustainable Synthetic Protocols
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly desirable in modern organic synthesis. beilstein-journals.org They offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of the isothiazole core, several MCRs and sustainable methods have been developed, which could be adapted for the synthesis of this compound.
One notable sustainable approach involves the one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate under metal- and catalyst-free conditions. organic-chemistry.orgthieme-connect.com This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade, forming the key C-N and S-N bonds in a single operation. thieme-connect.com To target this compound, one could envision using a precursor such as a β-ketodithioester bearing a protected ethynyl group.
Another promising MCR is a three-component strategy employing enaminoesters, sulfur, and fluorodibromoiamides/esters. acs.org This reaction proceeds via the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity for the synthesis of isothiazoles. acs.org The adaptability of this method to include an ethynyl-functionalized starting material could provide a direct route to the target compound.
Sustainable synthetic protocols also emphasize the use of environmentally benign solvents, catalysts, and energy sources. researchgate.net The use of water as a solvent, microwave irradiation, and ultrasound-mediated synthesis are examples of green chemistry principles being applied to thiazole synthesis. researchgate.net For instance, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, utilizing enzymes to catalyze the reaction under mild conditions, which could be explored for the synthesis of ethynyl-isothiazoles. beilstein-journals.org
| Synthetic Protocol | Key Features | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| One-pot from β-ketodithioesters and NH4OAc | Metal- and catalyst-free, sequential imine formation/cyclization/aerial oxidation. | Requires a β-ketodithioester precursor with a protected ethynyl group. | organic-chemistry.orgthieme-connect.com |
| Three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters | High selectivity, formation of multiple bonds in one pot. | Adaptability to an ethynyl-functionalized enaminoester or other starting materials. | acs.org |
| Chemoenzymatic one-pot multicomponent synthesis | Mild, enzyme-catalyzed conditions, high yields. | Exploration of enzyme tolerance for ethynyl-containing substrates. | beilstein-journals.org |
Synthetic Challenges and Opportunities in Targeted this compound Synthesis
The targeted synthesis of this compound presents a unique set of challenges and opportunities, primarily centered around achieving the desired regioselectivity and harnessing the reactivity of the ethynyl group.
Synthetic Challenges:
A primary challenge in the synthesis of 3,5-disubstituted isothiazoles is controlling the regioselectivity. thieme.de Many synthetic methods can potentially yield a mixture of isomers (e.g., 3-ethynyl-5-methyl-1,2-thiazole alongside the desired product). The choice of starting materials and reaction conditions is therefore critical to direct the cyclization to the desired regioisomer. For instance, in syntheses starting from unsymmetrical precursors, the differentiation between the two reactive sites that will form the 3- and 5-positions of the isothiazole ring must be effectively controlled.
Opportunities:
Despite the challenges, the presence of the ethynyl group at the 5-position of the isothiazole ring opens up a vast array of synthetic opportunities. The ethynyl moiety is a highly versatile functional group for post-synthetic modification, making this compound a valuable building block in medicinal chemistry and materials science.
The terminal alkyne can readily participate in a variety of powerful and reliable coupling reactions, including:
Sonogashira coupling: To form C-C bonds with aryl or vinyl halides, allowing for the introduction of a wide range of substituents.
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): To react with azides to form 1,2,3-triazoles, a common linkage in drug discovery and bioconjugation. mdpi.com
Glaser coupling: To synthesize symmetrical diynes.
This functional handle allows for the rapid generation of diverse molecular libraries based on the 3-methyl-1,2-thiazole scaffold. The ability to introduce various functionalities via the ethynyl group provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. Furthermore, the rigid, linear nature of the ethynyl group can be exploited in the design of functional materials with specific electronic or photophysical properties.
Reactivity Profiles and Mechanistic Investigations of Ethynyl Thiazole Systems
Electrophilic and Nucleophilic Substitution Patterns on Thiazole (B1198619) and Isothiazole (B42339) Rings
The isothiazole ring, a key component of 5-ethynyl-3-methyl-1,2-thiazole, exhibits characteristic reactivity towards both electrophiles and nucleophiles. The aromaticity of the isothiazole ring is well-established, influencing its substitution patterns. medwinpublishers.comresearchgate.net
Electrophilic Substitution: The isothiazole ring is generally susceptible to electrophilic attack. The position of substitution is influenced by the nature of the substituents already present on the ring. In the case of 3-methyl-1,2-thiazole, the methyl group can influence the regioselectivity of electrophilic substitution. Generally, for thiazoles, electrophilic substitution preferentially occurs at the C5 position, and if that is occupied, then at the C4 position. jneonatalsurg.comchemicalbook.comfabad.org.tr The presence of electron-donating groups at the C2 position facilitates electrophilic attack at the C5 position. pharmaguideline.com
Nucleophilic Substitution: The isothiazole ring can also undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The C5 position of the isothiazole ring in certain derivatives can be susceptible to nucleophilic attack. For instance, isothiazole 1,1-dioxides with substituents at C-5 can react with nucleophiles like sodium azide (B81097). medwinpublishers.com In thiazoles, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com Halogens at the C2, C4, or C5 positions of the thiazole ring can be displaced by nucleophiles. pharmaguideline.com
The reactivity of the isothiazole ring is a complex interplay of its inherent aromatic character and the electronic effects of its substituents. A computational study on dehydro-isothiazole radical isomers highlighted the significant role of factors like aromaticity and resonance in determining their stability and reactivity. rsc.org
| Substitution Type | Preferred Position(s) | Influencing Factors |
| Electrophilic | C5, C4 | Activating groups (e.g., methyl, amino) enhance reactivity. Protonation in acidic media deactivates the ring. |
| Nucleophilic | C2, C5 (in activated systems) | Electron-withdrawing groups and good leaving groups facilitate the reaction. |
Reactions Involving the Ethynyl (B1212043) Group
The ethynyl group at the C5 position of the isothiazole ring is a versatile functional group that can participate in a wide array of chemical reactions, significantly expanding the synthetic utility of this compound.
The carbon-carbon triple bond of the ethynyl group is an excellent dipolarophile and dienophile, readily participating in cycloaddition reactions. These reactions are powerful tools for the construction of new ring systems.
[3+2] Dipolar Cycloadditions: This class of reactions is particularly important for the synthesis of five-membered heterocyclic rings. nih.gov The ethynyl group of ethynyl-isothiazole systems can react with various 1,3-dipoles. For instance, nitrile sulfides have been shown to undergo 1,3-dipolar cycloaddition with alkynes to afford isothiazoles. psu.edu Similarly, nitrile imines react with acetylenes to yield pyrazoles in a regiocontrolled manner. chim.it The reaction of azides with the ethynyl group would lead to the formation of triazoles, a reaction commonly known as "click chemistry". nih.gov The regioselectivity of these cycloadditions is often influenced by the electronic nature of both the dipole and the dipolarophile. researchgate.net
Diels-Alder Reactions: As a dienophile, the ethynyl group can react with 1,3-dienes in [4+2] cycloaddition reactions to form six-membered rings. Isothiazole derivatives, particularly those activated with electron-withdrawing groups, are known to participate in Diels-Alder reactions. clockss.org
The table below summarizes some potential cycloaddition reactions of the ethynyl group.
| Cycloaddition Type | Reactant | Product |
| [3+2] Dipolar | Azides | Triazoles |
| [3+2] Dipolar | Nitrile Oxides | Isoxazoles |
| [3+2] Dipolar | Nitrile Imines | Pyrazoles |
| [4+2] Diels-Alder | 1,3-Dienes | Substituted Benzenes |
The ethynyl group is amenable to a variety of other transformations, including catalytic hydroarylation, which allows for the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.
Catalytic Hydroarylation: This reaction involves the addition of an aryl C-H bond across the carbon-carbon triple bond of the alkyne. Ruthenium-catalyzed hydroarylation reactions have been successfully employed for the synthesis of alkylated arenes and substituted alkenes from various alkynes. nih.govresearchgate.net Palladium-catalyzed hydroarylation of alkynes with thiazoles has also been developed to produce thiazole-containing triarylethylenes with high C5 selectivity. researchgate.net Cobalt-catalyzed hydroarylation has been used in the synthesis of bithiazole-based polymers. nii.ac.jpnih.gov These methods offer an atom-economical way to introduce aryl substituents onto the ethynyl group.
Other Functionalizations: The ethynyl group can undergo a range of other functionalizations. For instance, the terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles. The bromoethynyl group in compounds like 4-(2-bromoethynyl)-3-methyl-1,2-thiazole (B2862130) is susceptible to nucleophilic substitution. vulcanchem.com Furthermore, conjugated polymers containing ethynyl crosslinking groups have been developed for applications in organic electronic devices. google.com
Transformations of the Thiazole/Isothiazole Ring System (e.g., Ring Opening, Rearrangements)
While generally stable due to its aromaticity, the isothiazole ring can undergo transformations such as ring-opening and rearrangement reactions under specific conditions. researchgate.net
Ring Opening: Ring-opening of the isothiazole ring can be initiated by nucleophilic attack. For example, the reaction of certain isothiazoles with hydrazine (B178648) can lead to a ring-opening followed by intramolecular cyclization to form pyrazoles. sci-hub.se In a metabolic study of a thiazole-containing drug, a novel thiazole ring-opening mechanism was proposed, involving initial oxidation at the sulfur atom, followed by epoxidation of the C4-C5 bond and subsequent ring cleavage. nih.gov
Rearrangements: Photochemical irradiation can induce structural rearrangements in thiazoles and isothiazoles, leading to a permutation of the cyclic system and its substituents. d-nb.info This provides a synthetic route to access other heterocyclic frameworks that might be difficult to prepare through traditional methods. d-nb.info Ring transformation equilibria have also been observed in certain 5-(2-aminovinyl)isothiazole systems, proceeding through a hypervalent sulfurane intermediate. acs.org
Mechanistic Elucidation of Key Synthetic and Derivatization Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new reactions.
Synthesis of Isothiazole-Thiazole Derivatives: A study on the synthesis of novel isothiazole-thiazole derivatives involved a multi-step pathway. nih.gov This included the formation of an intermediate via a substitution reaction, followed by condensation and subsequent removal of a protecting group to yield the final products. nih.gov The mechanism for the synthesis of thiazoles often involves the cyclization of a thioamide intermediate. beilstein-journals.org
Cycloaddition Mechanisms: The mechanism of [3+2] dipolar cycloaddition reactions has been a subject of extensive study. nih.gov The reaction of 1,2,3-thiadiazoles with isonitriles to form thiazoles is proposed to proceed through the formation of a thioketene (B13734457) intermediate, which then undergoes a sulfur nucleophilic cyclization. rsc.org
Ring Transformation Mechanisms: The photochemical permutation of thiazoles and isothiazoles is believed to proceed through high-energy intermediates such as Dewar isomers or thioketone-azirine species. d-nb.info The hydrazine-promoted rearrangement of isothiazoles to pyrazoles is proposed to start with a nucleophilic addition of hydrazine at the C5 position, leading to ring opening and subsequent intramolecular cyclization. sci-hub.se
Computational and Theoretical Chemistry Studies
Electronic Structure and Aromaticity Analysis of Thiazole (B1198619) and Isothiazole (B42339) Systems
Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic structure of isothiazole systems. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. researchgate.netphyschemres.org Isothiazoles, including derivatives like 5-Ethynyl-3-methyl-1,2-thiazole, are recognized as stable aromatic molecules due to their delocalized π-electron system. medwinpublishers.com Studies comparing isothiazole with other five-membered heterocyclic rings have indicated that isothiazole possesses a significant degree of aromaticity, greater than that of pyrazole (B372694) and isoxazole. medwinpublishers.com The aromaticity can be quantified through metrics such as non-local diamagnetic susceptibility. medwinpublishers.com
The electronic properties of substituted isothiazoles are influenced by the nature and position of the substituents. For instance, the introduction of an ethynyl (B1212043) group at the 5-position and a methyl group at the 3-position will modulate the electron density distribution across the isothiazole ring. DFT calculations can precisely map these changes, highlighting regions of higher or lower electron density, which are crucial for predicting sites of electrophilic or nucleophilic attack. researchgate.net
Molecular Geometry, Conformation, and Tautomerism Investigations
The three-dimensional arrangement of atoms in this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately determined through computational methods. The isothiazole ring itself is generally planar. mdpi.com Theoretical calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to obtain the optimized equilibrium structure of isothiazole derivatives. mdpi.com
For a molecule like this compound, conformational analysis would primarily focus on the orientation of the ethynyl and methyl groups relative to the isothiazole ring. While the isothiazole ring is rigid, rotation around the single bond connecting the substituents to the ring can be investigated. However, for small substituents like methyl and ethynyl, the number of low-energy conformers is expected to be limited.
Tautomerism, the interconversion of structural isomers, is a relevant consideration for certain substituted isothiazoles, particularly those with hydroxyl groups. mdpi.com However, for this compound, significant tautomeric forms are not readily apparent. Computational studies can definitively predict the relative energies of potential tautomers, confirming the predominance of the specified structure.
Prediction and Correlation of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational chemistry offers robust methods for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for the accurate prediction of both ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov These predicted spectra can be correlated with experimental data to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the protons of the methyl group, the ethynyl proton, and the ring proton, as well as the chemical shifts for all carbon atoms in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary tool for predicting electronic absorption spectra. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govgoogle.com For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions characteristic of the substituted isothiazole chromophore.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C≡C stretch of the ethynyl group, the C-H stretches of the methyl group, and the various vibrations of the isothiazole ring.
Reaction Mechanism Elucidation via Computational Pathways
For instance, computational studies have been used to elucidate the mechanism of 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic systems containing a thiazole moiety. acs.orgnih.gov These studies can predict the regioselectivity and stereoselectivity of such reactions. In the context of this compound, computational methods could be used to explore its reactivity in various transformations, such as cycloaddition reactions involving the ethynyl group or substitutions on the isothiazole ring.
Molecular Docking and Binding Interaction Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein or a nucleic acid. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. mdpi.combiointerfaceresearch.com
For this compound, molecular docking simulations could be performed to investigate its potential to bind to various biological targets. Isothiazole derivatives have been studied as inhibitors of enzymes like HCV polymerase NS5B and COX-2. mdpi.combepls.com Docking studies would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity. The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net
Advanced Computational Methods for Predicting Chemical Behavior and Reactivity
Beyond standard DFT calculations, a range of advanced computational methods can be applied to predict the chemical behavior and reactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of isothiazole derivatives with known activities, a mathematical model can be developed to predict the activity of new, untested compounds like this compound. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and interactions of a molecule over time. mdpi.combiointerfaceresearch.com For this compound, MD simulations could be used to study its behavior in different solvents or to investigate the stability of its complex with a biological macromolecule, providing insights beyond the static picture of molecular docking.
Conceptual DFT: This framework uses descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function, to predict the reactivity of different sites within a molecule. researchgate.net For this compound, these descriptors can identify the atoms most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic transformations.
Advanced Research Applications of Ethynyl Thiazole Derivatives
Applications in Chemical Biology Research
The unique properties of ethynyl-thiazole derivatives make them highly valuable in chemical biology. The thiazole (B1198619) core is a key structural motif in numerous biologically active compounds, while the terminal alkyne enables powerful and specific chemical ligation strategies. researchgate.net This dual functionality facilitates research in bioconjugation, ligand design, and the development of novel chemical probes.
Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for use in complex biological environments. organic-chemistry.org The terminal alkyne of ethynyl-thiazoles is a perfect functional group for these reactions, allowing for the precise chemical linking of two molecules, at least one of which is a biomolecule, in a process known as bioconjugation. This has become a fundamental tool for functionalizing biomolecules and assembling complex molecular architectures.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govmdpi.com Independently reported by the groups of Meldal and Sharpless, this reaction joins a terminal alkyne (like the one in 5-Ethynyl-3-methyl-1,2-thiazole) with an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govnih.govwikipedia.org The reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it exceptionally suitable for biological applications. organic-chemistry.org
In chemical biology, CuAAC is extensively used to attach reporter molecules, such as fluorophores or affinity tags, to biomolecules. For instance, an ethynyl-thiazole derivative can be reacted with an azide-modified protein, nucleic acid, or cell surface glycan. This bioorthogonal strategy ensures that the reaction occurs only between the alkyne and azide, without interfering with other functional groups present in the biological system. The process often utilizes a copper(II) salt like CuSO₄ in combination with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govwikipedia.org This methodology has been successfully employed in the synthesis of various triazole-linked hybrids, demonstrating the utility of the click chemistry approach for creating complex molecules with high yields. semanticscholar.org
Table 1: Key Features of CuAAC for Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Reactants | Terminal Alkyne and Azide | nih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole | nih.govwikipedia.org |
| Catalyst | Copper(I) | mdpi.comwikipedia.org |
| Key Advantages | High yield, high specificity, bioorthogonal, works in aqueous solutions. | organic-chemistry.org |
| Applications | Labeling proteins, nucleic acids, and glycans; drug discovery. | acs.org |
While highly effective, the use of a copper catalyst in CuAAC can be problematic for studies in living organisms due to the metal's toxicity. magtech.com.cn Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as a powerful alternative that circumvents this issue. nih.gov SPAAC is a metal-free click reaction that relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145), to drive the reaction with an azide. magtech.com.cnnih.gov
The driving force for the reaction is the release of enthalpy from the strained ring, leading to the formation of a stable triazole product. This reaction is highly efficient and bioorthogonal, allowing for the labeling of biomolecules in living cells and even whole organisms without the need for a toxic catalyst. magtech.com.cnnih.gov In the context of ethynyl-thiazole derivatives, the thiazole compound would serve as the alkyne component's synthetic precursor or a part of a larger molecule that is being targeted by an azide-modified probe. However, the more direct application involves reacting an azide-functionalized thiazole derivative with a biomolecule that has been metabolically engineered to incorporate a strained alkyne. The development of various cyclooctyne reagents with enhanced stability and reactivity has significantly expanded the scope of SPAAC in chemical biology. magtech.com.cnnih.gov
Click chemistry, particularly CuAAC, serves as a robust tool for the construction of complex macromolecules and functional materials. The ethynyl (B1212043) group on compounds like this compound can act as a linchpin for assembling large, well-defined structures. Researchers have used CuAAC to functionalize platforms like calixarenes, creating multivalent scaffolds for presenting carbohydrates or other biologically active molecules. nih.gov
In the realm of nucleic acids, the ethynyl group is a key modification for DNA-based materials research. acs.org By incorporating a nucleoside bearing an ethynyl group, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into a DNA strand, scientists can use click chemistry to attach a vast array of functionalities. researchgate.net This allows for the construction of DNA-based nanomaterials and the metal-mediated assembly of DNA strands into specific architectures. researchgate.netrsc.org The ethynyl-thiazole moiety, if incorporated into a nucleic acid structure, could similarly enable the programmed assembly of DNA conjugates, potentially with unique electronic or binding properties conferred by the thiazole ring. rsc.org
The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs. acs.org This makes ethynyl-thiazole derivatives attractive starting points for the design of new ligands that can interact with specific biological targets.
Computational tools and pharmacophore modeling are used to guide the design of these ligands. For example, a series of thiazole derivatives were designed as potential inhibitors of human dihydrofolate reductase (hDHFR), a key target in cancer chemotherapy. tandfonline.com Molecular docking studies predicted the binding modes and energies of these compounds within the enzyme's active site.
Table 2: Example of Docking Results for Thiazole Ligands with hDHFR
| Compound | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Ligand 5 | -9.601 | Lys55, Ser59 | tandfonline.com |
| Ligand 11 | -9.842 | Lys55, Ser59, Ser119 | tandfonline.com |
| Ligand 18 | -9.963 | Lys55, Ser119 | tandfonline.com |
Data derived from molecular docking analysis against the hDHFR enzyme. tandfonline.com
These studies revealed that specific substitutions on the thiazole scaffold could lead to favorable interactions, such as π-cationic interactions with key residues like Lys55. tandfonline.com The ethynyl group on a compound like this compound offers a site for further modification, allowing for the synthesis of focused libraries of compounds to optimize binding affinity and selectivity for a desired biological target. researchgate.net
A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein target. nih.gov The development of effective and precise chemical probes is a cornerstone of chemical biology. Ethynyl-thiazole derivatives are excellent candidates for this purpose due to the bioorthogonal nature of the alkyne group.
The terminal alkyne allows for the easy attachment of reporter tags via click chemistry after the probe has interacted with its biological target. mdpi.com This is a key feature of activity-based probes (ABPs), which are designed to covalently label active enzymes in a complex proteome. mdpi.com An ABP containing an ethynyl-thiazole core could be designed to bind to a specific enzyme class. After binding and reacting, a fluorescent azide could be "clicked" on, allowing for visualization and quantification of the active enzyme. This strategy has been improved by using smaller photoaffinity tags like diazirines in combination with a terminal alkyne, leading to probes with better labeling efficiency and lower background signals. mdpi.com
Furthermore, the principles of probe design have been demonstrated with molecules like 5-ethynyl-2'-deoxyuridine (EdU), which acts as a probe for DNA synthesis. researchgate.net Cells incorporate EdU into newly synthesized DNA, and the ethynyl group is then detected by reaction with a fluorescent azide, providing a precise measure of cell proliferation. researchgate.net This highlights the broad utility of the ethynyl group in creating probes to interrogate diverse biological processes, a role for which ethynyl-thiazoles are well-suited. rsc.org
Click Chemistry as a Bioconjugation and Functionalization Tool
Contributions to Medicinal Chemistry Research
The thiazole nucleus is a cornerstone in the development of new therapeutic agents due to its ability to interact with a wide array of biological targets. nih.govmdpi.com This has led to the exploration of ethynyl-thiazole derivatives in various facets of medicinal chemistry research.
The thiazole ring serves as a versatile scaffold for designing molecules that can specifically recognize and bind to biological targets. colab.wsacs.org Its structural rigidity and capacity for diverse substitutions allow for the precise positioning of functional groups to optimize interactions with proteins and other biomolecules. The ethynyl group, in this context, can act as a key interaction point or as a linker to attach other pharmacophoric elements.
Researchers have utilized the thiazole scaffold to develop inhibitors for a variety of enzymes and receptors. colab.wsresearchgate.net For instance, thiazole-based compounds have been designed as inhibitors of anti-cancer targets such as enzyme-linked receptors and microtubular proteins. colab.ws The ability to modify the thiazole ring at multiple positions enables the creation of a library of compounds for screening against different biological targets, facilitating the discovery of new lead molecules. nih.govmdpi.com
Table 1: Examples of Thiazole Derivatives in Ligand-Target Recognition Studies
| Compound Class | Target | Therapeutic Area | Key Structural Features |
| Phenylthiazole derivatives | Not Specified | Antitubercular | Thiazole core with phenyl substitution |
| Thiazole-based compounds | Bromodomain of ATAD2 | Anticancer | Thiazole scaffold |
| Thiazole derivatives | Cannabinoid Receptor 2 (CB2) | Anti-inflammatory | N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide |
This table provides illustrative examples of how the thiazole scaffold is utilized in ligand-target recognition studies.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. kuey.netresearchgate.net The systematic modification of the ethynyl-thiazole scaffold allows researchers to conduct detailed SAR investigations. mdpi.comnih.gov These studies are crucial in preclinical research for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.netfabad.org.tr
For example, in the development of cannabinoid CB2 receptor agonists, SAR studies on thiazole and benzothiazole (B30560) derivatives revealed that specific substitutions on the benzamide (B126) moiety significantly impact binding affinity and functional activity. nih.gov Similarly, for antiparasitic agents, the nature and position of substituents on the thiazole ring were found to directly influence their efficacy against different trypanosomatid species. mdpi.com The presence of bulky or electron-withdrawing groups can enhance antiparasitic activity and selectivity. mdpi.com These investigations provide valuable insights for the rational design of more effective therapeutic agents. researchgate.netnih.gov
Understanding the molecular mechanism of action is a critical step in drug development. Ethynyl-thiazole derivatives have been employed as chemical probes to investigate complex biological pathways in various model systems. kuey.net The mechanisms by which thiazole derivatives exert their effects are diverse and can involve interference with DNA replication, protein synthesis, or modulation of specific molecular targets within disease pathways. kuey.net
For instance, some thiazole derivatives have been shown to inhibit tumor growth by targeting key signaling pathways involved in cancer progression. kuey.net In the context of infectious diseases, thiazole-based compounds have been found to act on different microbial targets, which is crucial for addressing antibiotic resistance. nih.gov Molecular docking studies can further elucidate the binding modes of these compounds to their targets, providing a deeper understanding of their mechanism of action at the molecular level. nih.gov
Applications in Materials Science
Beyond their biomedical applications, the unique electronic and photophysical properties of ethynyl-thiazole derivatives make them valuable building blocks for advanced materials. kuey.netnumberanalytics.com The combination of the electron-accepting thiazole ring and the π-conjugated ethynyl group creates molecules with tunable electronic characteristics suitable for various materials science applications. nih.govscience.gov
The thiazole moiety, being an electron-accepting heterocycle, is frequently incorporated into π-conjugated systems for applications in organic electronics. nih.govscience.gov The ethynyl linker helps to maintain and extend the conjugation within the molecular backbone. researchgate.netuclm.es This has led to the design and synthesis of novel thiazole-based small molecules and polymers for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). kuey.netacs.orgkyoto-u.ac.jp
Thiazolo[5,4-d]thiazole, a fused-ring system, is a particularly promising building block due to its planar, rigid, and conjugated structure, which makes it an excellent fluorescent molecule. mdpi.com Derivatives of this core have been synthesized and shown to possess excellent electronic structures with energy gaps suitable for optoelectronic applications. rsc.org The ability to tune the electronic properties through chemical modification of the thiazole ring and the ethynyl group is a key advantage in the development of next-generation organic electronic materials. acs.orgkyoto-u.ac.jp
Table 2: Properties of Thiazole-Based π-Conjugated Polymers
| Polymer | Key Monomers | Application | Noteworthy Property |
| PTN5 | 5,5′-bithiazole, alkylthiophenes | Organic Photovoltaics (OPVs) | High power conversion efficiency (12.2%) due to ordered structure |
| PTBTz2 | Thieno[2′,3′:5,6]benzo[1,2-d:4,3-d′]bisthiazole (TBTz) | Organic Photovoltaics (OPVs) | High power conversion efficiency (up to 15.9%) and high open-circuit voltage |
| PPT | Thiazole-containing polymer | Chemical Sensor | Colorimetric and fluorometric sensing of iodide and mercury ions |
This table summarizes key properties and applications of selected thiazole-based polymers in materials science.
The ethynyl group on the thiazole ring serves as a versatile functional group for polymerization, enabling the synthesis of a wide range of polymers and advanced functional materials. These thiazole-containing polymers exhibit interesting properties such as electrical conductivity and luminescence, making them suitable for various applications. numberanalytics.com
For example, ladder-type thiazole-fused S,N-heteroacenes have been synthesized and polymerized to create semiconductors for organic transistors. bohrium.com These polymers demonstrate good molecular weights and excellent thermal stability. bohrium.com Furthermore, thiazole-containing conjugated polymers have been developed as chemosensors for the detection of ions like iodide and mercury, showcasing their potential in environmental monitoring and diagnostics. acs.org The synthesis of such functional polymers opens up possibilities for creating materials with tailored properties for specific technological needs.
Role as Key Building Blocks in Complex Organic Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. neliti.comfabad.org.tr The introduction of an ethynyl group at the 5-position, as in This compound , provides a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
The utility of thiazole derivatives in organic synthesis is well-documented. researchgate.netanalis.com.mynih.gov They serve as important intermediates in the preparation of fused heterocyclic systems and other pharmacologically active agents. neliti.com The C-H bonds of the thiazole ring can be functionalized, and the ring can participate in various coupling reactions.
The ethynyl group, in particular, opens up a wide range of synthetic possibilities. It can participate in:
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used click reaction, to form triazoles. This allows for the straightforward linkage of the thiazole unit to other molecules.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated systems.
Hydroarylation Reactions: Palladium-catalyzed hydroarylation of alkynes with thiazoles can provide access to thiazole-containing triarylethylenes, which are important structural units in electronic and photochromic materials. researchgate.net
Other Alkyne Reactions: The ethynyl group can undergo a variety of other transformations, including hydrogenation, hydration, and cycloaddition reactions, further expanding its synthetic utility.
The presence of both the thiazole ring and the ethynyl group in a single molecule like This compound makes it a bifunctional building block with significant potential for the construction of diverse and complex molecular architectures for a range of applications, from pharmaceuticals to materials science. kuey.netresearchgate.net
| Reaction Type | Description | Potential Application of Product |
| Click Chemistry (CuAAC) | Formation of a triazole ring by reacting the ethynyl group with an azide. | Synthesis of bioactive molecules, functional polymers, and bioconjugates. |
| Sonogashira Coupling | C-C bond formation between the ethynyl group and an aryl/vinyl halide. | Creation of extended π-conjugated systems for electronic and optical materials. |
| Hydroarylation | Addition of an aryl group across the triple bond. | Synthesis of substituted olefins and complex aromatic structures. |
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for 5-Ethynyl-3-methyl-1,2-thiazole and Other Isothiazole-Ethynyl Derivatives
The synthesis of isothiazoles and their ethynyl (B1212043) derivatives remains a key focus for organic chemists. medwinpublishers.com While established methods exist, the development of more efficient, atom-economical, and environmentally benign synthetic routes is a continuous pursuit. Future research will likely concentrate on several key areas:
Novel Cyclization Reactions: Exploring new ways to construct the isothiazole (B42339) ring is fundamental. This could involve the use of novel starting materials or catalysts to achieve cyclization under milder conditions with higher yields. For instance, the reaction of β-thiocyano-cinnamaldehydes with ammonium (B1175870) thiocyanate (B1210189) or the use of enamino thiones with hydroxylamine-O-sulfonic acid have shown promise for creating substituted isothiazoles. medwinpublishers.com
C-H Activation/Functionalization: Direct functionalization of the isothiazole ring through C-H activation represents a highly efficient strategy. Developing methods to selectively introduce the ethynyl group at the C5 position of the 3-methyl-1,2-thiazole core would be a significant advancement, bypassing traditional multi-step sequences.
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of synthetic routes for isothiazole-ethynyl derivatives. These technologies allow for rapid screening of reaction conditions and can facilitate the scale-up of promising compounds.
Diversity-Oriented Synthesis: Creating libraries of diverse isothiazole-ethynyl derivatives is crucial for exploring their potential in various applications. Future strategies will likely focus on developing synthetic pathways that allow for the easy introduction of a wide range of substituents on both the isothiazole ring and the ethynyl group. This can be seen in the synthesis of various aminothiazole derivatives with different substituents to explore their biological activities. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives
A thorough understanding of the structure-property relationships of new this compound derivatives is essential for their rational design and application. Future research will leverage advanced analytical techniques to gain deeper insights into their molecular architecture and electronic properties.
| Technique | Information Gained |
| Multidimensional NMR (e.g., HSQC, HMBC) | Provides unambiguous assignment of proton and carbon signals, confirming connectivity and substitution patterns. |
| X-ray Crystallography | Determines the precise three-dimensional structure in the solid state, revealing bond lengths, angles, and intermolecular interactions. |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and provides exact mass, crucial for identifying new compounds. |
| UV-Vis and Fluorescence Spectroscopy | Investigates the electronic transitions and photophysical properties, particularly for derivatives with potential applications in materials science. |
| Computational Chemistry | Complements experimental data by predicting spectroscopic properties and elucidating electronic structures. |
The application of these techniques will be crucial for characterizing the often complex structures of novel derivatives, such as those incorporating thiazole (B1198619) moieties into larger, fused heterocyclic systems. mdpi.com
Expansion of Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound and its derivatives, future computational studies will play a vital role in several areas:
Predictive Design: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of yet-to-be-synthesized molecules. way2drug.com This allows for the in silico screening of large virtual libraries to identify candidates with desired characteristics, such as specific electronic properties for materials science or binding affinities for biological targets.
Mechanistic Elucidation: Computational modeling can provide detailed insights into the transition states and reaction pathways of synthetic transformations. This understanding is crucial for optimizing existing synthetic methods and for the rational design of new, more efficient routes to isothiazole-ethynyl derivatives.
Structure-Activity Relationship (SAR) Studies: By combining computational docking and molecular dynamics simulations with experimental data, researchers can build robust SAR models. These models can predict the biological activity of novel derivatives and guide the design of more potent and selective ligands for therapeutic targets.
Exploration of Undiscovered Reactivity Pathways for Ethynyl and Thiazole/Isothiazole Moieties
The rich and diverse reactivity of both the ethynyl group and the isothiazole ring presents numerous opportunities for discovering novel chemical transformations.
The ethynyl group is a versatile functional group that can participate in a wide array of reactions, including:
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, allowing for the efficient formation of triazoles. rsc.org Exploring the reactivity of this compound in this and other click reactions will enable its conjugation to a wide range of molecules, including polymers, biomolecules, and surfaces.
Cycloaddition Reactions: The ethynyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex polycyclic structures.
Sonogashira and other Cross-Coupling Reactions: The terminal alkyne can be readily functionalized through well-established cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and vinyl substituents.
The isothiazole ring, while aromatic, also possesses unique reactivity patterns:
Ring-Opening Reactions: Under certain conditions, such as photochemical irradiation, the isothiazole ring can undergo cleavage, leading to the formation of open-chain or rearranged products. researchgate.net Investigating these pathways could lead to novel synthetic transformations.
Electrophilic and Nucleophilic Aromatic Substitution: While less reactive than some other heterocycles, the isothiazole ring can undergo substitution reactions, allowing for further functionalization of the core structure. Understanding the regioselectivity of these reactions is a key area for future study.
Metal-Catalyzed C-H Functionalization: As mentioned previously, the direct functionalization of the isothiazole C-H bonds is a highly desirable goal. researchgate.net
Integration of this compound Motifs in Novel Advanced Materials with Tailored Properties
The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials with tailored optical, electronic, and thermal properties.
Organic Semiconductors: The conjugated π-system of ethynyl-isothiazole derivatives suggests their potential for use in organic electronics. By incorporating these motifs into polymers or small molecules, it may be possible to develop new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Nonlinear Optical (NLO) Materials: The combination of an electron-donating isothiazole ring and an electron-withdrawing ethynyl group can lead to molecules with large second-order NLO properties, which are of interest for applications in telecommunications and optical data processing.
Polymers and Macromolecules: The ethynyl group provides a convenient handle for the polymerization of isothiazole-containing monomers. This could lead to the development of novel polymers with unique thermal, mechanical, and electronic properties.
Sensors: The isothiazole ring can act as a coordination site for metal ions, and the electronic properties of the conjugated system are sensitive to the local environment. This suggests the potential for developing chemosensors based on this compound derivatives for the detection of specific analytes.
Strategic Design for Next-Generation Chemical Biology Tools and Ligands
The isothiazole and thiazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of biologically active compounds and approved drugs. mdpi.comfabad.org.tr The incorporation of an ethynyl group further enhances their potential as versatile tools and ligands in chemical biology.
Metabolic Labeling and Bioorthogonal Chemistry: The ethynyl group can serve as a "bioorthogonal handle." Cells can incorporate molecules containing this group into biomolecules like proteins, glycans, or nucleic acids. Subsequent "click" reactions with fluorescent or affinity tags allow for the visualization and identification of these biomolecules in their native environment.
Enzyme Inhibitors: The isothiazole ring system is present in numerous enzyme inhibitors. nih.gov The strategic design of this compound derivatives could lead to potent and selective inhibitors for a variety of enzyme targets, including kinases, proteases, and metabolic enzymes. For example, derivatives of ethynylthiazoles have been investigated as inhibitors of metabotropic glutamate (B1630785) receptor 5 (mGluR5). acs.org
Receptor Ligands: The isothiazole moiety can participate in key interactions with biological receptors. By systematically modifying the substituents on the isothiazole ring and the ethynyl group, it is possible to develop highly selective agonists or antagonists for specific receptor subtypes.
Molecular Probes and Imaging Agents: By attaching fluorophores or radiolabels to the this compound scaffold, it is possible to create molecular probes for fluorescence microscopy or in vivo imaging techniques like Positron Emission Tomography (PET). This would enable the visualization and tracking of biological processes in real-time.
Q & A
Q. What are the established synthetic routes for 5-Ethynyl-3-methyl-1,2-thiazole, and what critical reaction conditions ensure high yields?
The synthesis typically involves bromination of ethynyl-substituted thiazole precursors under acidic conditions. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid facilitates selective substitution at the 4-position. Microwave-assisted synthesis can improve efficiency by reducing reaction time and side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the target compound.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation combines IR spectroscopy (to identify functional groups like C≡C and C-S stretches) and NMR (¹H and ¹³C) to confirm substituent positions. For instance, the ethynyl proton appears as a singlet near δ 2.5–3.0 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular formula and purity .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on antimicrobial (e.g., agar diffusion assays against E. coli and S. aureus) and anticancer activity (MTT assays on HeLa or MCF-7 cell lines). Thiazole derivatives often exhibit anticholinesterase activity, so acetylcholinesterase (AChE) inhibition assays (Ellman’s method) are also advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?
Systematic optimization involves varying:
- Catalysts : Palladium-mediated cross-coupling (e.g., Sonogashira coupling) enhances ethynyl group introduction .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Controlled reflux (70–80°C) minimizes decomposition. Design of Experiments (DoE) methodologies, such as factorial design, can identify critical parameters .
Q. How should researchers resolve contradictions in reported bioactivity data for thiazole derivatives?
Discrepancies in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from differences in:
- Cell line specificity : Test across multiple lines (e.g., HepG2 vs. A549).
- Assay protocols : Standardize incubation time and concentration ranges.
- Structural analogs : Compare substituent effects (e.g., bromine vs. methyl groups) using SAR studies .
Q. What mechanistic insights explain the anticholinesterase activity of this compound?
Molecular docking simulations suggest the ethynyl group enhances π-π stacking with AChE’s aromatic residues (e.g., Trp286), while the thiazole sulfur forms hydrogen bonds with catalytic triad residues (Ser203, His447). Competitive inhibition kinetics (Lineweaver-Burk plots) confirm reversible binding .
Q. What strategies are effective for modifying this compound to improve pharmacokinetic properties?
- Prodrug design : Esterification of the ethynyl group (e.g., acetyl protection) increases bioavailability.
- Salt formation : Sodium or potassium salts of thioacetic acid derivatives improve aqueous solubility .
- Hybrid molecules : Conjugation with triazole or thiadiazole moieties enhances target specificity .
Methodological Notes
- Data Analysis : Use multivariate statistics (PCA or PLS regression) to correlate structural features with bioactivity .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., hemolysis tests) before in vivo studies .
- Spectral Interpretation : Reference libraries like PubChem’s NMR shift database aid peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
